N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a triazole-based acetamide derivative featuring a bromo-difluorophenyl group, a furan-2-ylmethyl substituent, and a pyridin-2-yl moiety. Its molecular formula is C₁₉H₁₄BrF₂N₅O₂S, with an average mass of 503.32 g/mol (estimated from analogous structures in ). The compound’s structure combines a sulfanyl-linked triazole core, which is known to enhance bioactivity in related molecules, particularly in anti-inflammatory and enzyme inhibition contexts.
Properties
Molecular Formula |
C20H14BrF2N5O2S |
|---|---|
Molecular Weight |
506.3 g/mol |
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H14BrF2N5O2S/c21-14-8-12(22)9-15(23)18(14)25-17(29)11-31-20-27-26-19(16-5-1-2-6-24-16)28(20)10-13-4-3-7-30-13/h1-9H,10-11H2,(H,25,29) |
InChI Key |
PVPTUZAMFXYVNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)NC4=C(C=C(C=C4Br)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the bromo-difluorophenyl intermediate, followed by the introduction of the furan and pyridine rings through nucleophilic substitution reactions. The final step often involves the formation of the triazole ring via cyclization reactions under specific conditions such as elevated temperatures and the presence of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups into the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents on the triazole ring, phenyl group, or pyridine/furan moieties. These variations critically influence physicochemical properties and bioactivity.
Key Observations :
- Pyridine Position: Substitution at pyridin-2-yl (target compound) vs.
- Furan vs.
- Phenyl Substituents : Bromo and difluoro groups enhance lipophilicity and metabolic stability compared to simpler phenyl derivatives (e.g., ).
Bioactivity Comparisons
Anti-exudative and anti-inflammatory activities are prominent in related triazole-acetamides. For example:
- Anti-Exudative Activity : Derivatives with furan-2-yl and pyridin-2-yl groups (e.g., ) showed 60–80% inhibition of edema in rat models at 10 mg/kg, comparable to diclofenac sodium. The target compound’s furan-2-ylmethyl group may enhance this effect due to improved membrane permeability.
- Enzyme Inhibition : Pyridin-2-yl-containing analogs (e.g., ) demonstrated IC₅₀ values of 0.5–2.0 µM against kinases, attributed to the pyridine nitrogen’s coordination with metal ions in active sites.
Physicochemical Properties
Research Implications and Gaps
- Bioactivity Gaps : While anti-exudative data exist for furan-2-yl analogs (), the target compound’s specific activity against kinases or inflammatory targets remains unstudied.
- Structural Optimization: Replacement of bromine with chlorine (to reduce toxicity) or pyridin-2-yl with quinoline (to enhance π-stacking) could improve efficacy.
Biological Activity
N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 445.3 g/mol. Its structure includes:
| Component | Description |
|---|---|
| Bromo Group | Enhances reactivity and potential interactions with biological targets. |
| Difluoro Group | May influence lipophilicity and binding affinity. |
| Triazole Moiety | Known for diverse pharmacological properties including antifungal and anticancer activities. |
| Furan and Pyridine Rings | Contribute to the compound's overall reactivity and biological interactions. |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors in biological pathways. It may function as an enzyme inhibitor by binding to active sites, thereby modulating enzymatic activity. For instance, the triazole ring has been associated with inhibiting fungal growth by targeting ergosterol biosynthesis pathways.
Antimicrobial Activity
Research indicates that compounds containing triazole structures exhibit significant antimicrobial properties. For example:
- Antibacterial Activity : Triazoles have shown effectiveness against various Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MIC) as low as 0.125–8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Emerging studies suggest that triazole derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated the efficacy of a related triazole compound in inhibiting cancer cell proliferation in multicellular spheroids, suggesting a promising avenue for further research .
Anti-inflammatory Effects
Some derivatives of triazoles have been documented to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or pathways involved in inflammation .
Case Studies
- Study on Antibacterial Properties : A series of triazole derivatives were synthesized and evaluated for their antibacterial activity against a range of bacterial strains, including resistant strains. Compounds showed varying degrees of potency, with some exhibiting superior activity compared to standard antibiotics .
- Anticancer Screening : In vitro studies on multicellular spheroids highlighted the anticancer potential of triazole derivatives, demonstrating significant reductions in cell viability across several cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
